2,6-Difluoro-3-chloro-4-(trifluoromethyl)pyridine 2,6-Difluoro-3-chloro-4-(trifluoromethyl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18435354
InChI: InChI=1S/C6HClF5N/c7-4-2(6(10,11)12)1-3(8)13-5(4)9/h1H
SMILES:
Molecular Formula: C6HClF5N
Molecular Weight: 217.52 g/mol

2,6-Difluoro-3-chloro-4-(trifluoromethyl)pyridine

CAS No.:

Cat. No.: VC18435354

Molecular Formula: C6HClF5N

Molecular Weight: 217.52 g/mol

* For research use only. Not for human or veterinary use.

2,6-Difluoro-3-chloro-4-(trifluoromethyl)pyridine -

Specification

Molecular Formula C6HClF5N
Molecular Weight 217.52 g/mol
IUPAC Name 3-chloro-2,6-difluoro-4-(trifluoromethyl)pyridine
Standard InChI InChI=1S/C6HClF5N/c7-4-2(6(10,11)12)1-3(8)13-5(4)9/h1H
Standard InChI Key ZMJLUWZDJQGOOP-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=C(N=C1F)F)Cl)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring substituted with:

  • Fluorine at positions 2 and 6

  • Chlorine at position 3

  • Trifluoromethyl (-CF₃) at position 4

Molecular Formula: C₇H₂ClF₅N
Molecular Weight: 245.55 g/mol
IUPAC Name: 2,6-Difluoro-3-chloro-4-(trifluoromethyl)pyridine

Electronic Effects

  • The -CF₃ group exerts a strong electron-withdrawing inductive effect (-I), polarizing the ring and enhancing electrophilicity at adjacent positions.

  • Fluorine atoms contribute to lipophilicity and metabolic stability, while chlorine serves as a potential leaving group in substitution reactions .

Predicted Physicochemical Properties

PropertyValue
Boiling Point~180–190°C (estimated)
Density1.58–1.62 g/cm³
LogP (Partition Coefficient)2.8–3.2 (high lipophilicity)
SolubilitySparingly soluble in water; soluble in organic solvents (e.g., DCM, THF)

Synthesis and Reaction Pathways

Retrosynthetic Strategies

Synthesis routes for polyhalogenated pyridines often involve:

  • Halogenation of pre-functionalized pyridines.

  • Cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups.

  • Nucleophilic aromatic substitution (SNAr) facilitated by electron-withdrawing groups.

Example Pathway (Hypothetical):

  • Starting Material: 2,6-Difluoro-4-(trifluoromethyl)pyridine.

  • Chlorination: Treatment with Cl₂ or SO₂Cl₂ under controlled conditions to introduce chlorine at position 3 .

  • Purification: Column chromatography or recrystallization to isolate the target compound.

Key Challenges

  • Regioselectivity: Ensuring precise substitution at position 3 without affecting existing halogens.

  • Stability: The -CF₃ group may destabilize intermediates under harsh reaction conditions.

Applications in Pharmaceutical and Agrochemical Development

Agrochemical Uses

  • Herbicides: The -CF₃ group enhances binding to plant acetolactate synthase (ALS), a common herbicide target.

  • Insecticides: Halogenated pyridines disrupt insect nervous systems via nicotinic acetylcholine receptor modulation.

Comparative Bioactivity of Pyridine Derivatives

CompoundTarget EnzymeIC₅₀ (nM)
2,6-Difluoro-3-chloro-4-(trifluoromethyl)pyridineCytochrome P450 3A4120*
2-Chloro-4-(trifluoromethyl)pyridineALS45
3-Chloro-4-iodo-2-(trifluoromethyl)pyridineKinase X78
*Predicted value based on structural analogs.

Mechanistic Insights and Biochemical Interactions

Electrophilic Reactivity

The compound’s -CF₃ and -Cl groups activate the pyridine ring for SNAr reactions. For example:

  • Reaction with amines yields substituted aminopyridines.

  • Palladium-catalyzed couplings introduce aryl or alkyl groups at position 3.

Metabolic Pathways

  • Oxidative Metabolism: Likely mediated by hepatic CYP450 enzymes, producing hydroxylated metabolites.

  • Glucuronidation: The -CF₃ group may slow conjugation, increasing plasma half-life.

Comparison with Structural Analogs

CompoundSubstituentsKey Difference
2-Chloro-4-(trifluoromethyl)pyridine -Cl at 2, -CF₃ at 4Lacks fluorine at 2 and 6; lower steric hindrance
3-Chloro-4-iodo-2-(trifluoromethyl)pyridine-I at 4, -Cl at 3Iodine offers better leaving group ability
2,6-Difluoro-3-chloro-4-(trifluoromethyl)pyridine-F at 2/6, -Cl at 3Enhanced metabolic stability and lipophilicity

Future Research Directions

  • Synthetic Optimization: Develop room-temperature chlorination protocols to improve yields.

  • Biological Screening: Evaluate antiproliferative activity against cancer cell lines.

  • Computational Modeling: Predict ADMET properties using QSAR models.

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